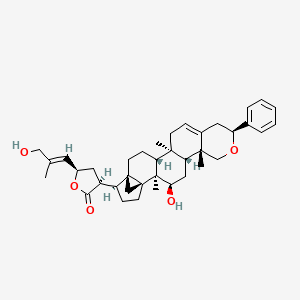

Dichapetalin L

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

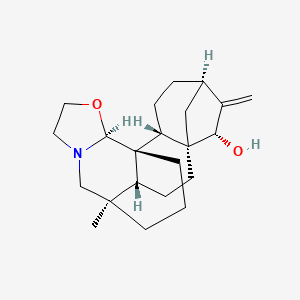

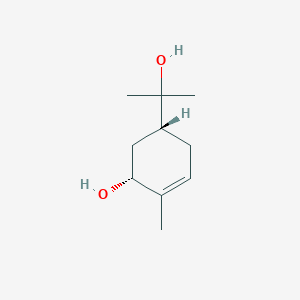

La dichapetaline L est un membre de la famille des dichapetalines, une classe de mérotriterpénoïdes de type dammarane naturels. Ces composés se caractérisent par leur fragment unique 2-phénylpyrane accolé au cycle A du squelette dammarane . La dichapetaline L, comme les autres dichapetalines, se trouve principalement dans la famille des Dichapetalaceae, en particulier dans les genres Dichapetalum et Phyllanthus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la dichapetaline L implique plusieurs étapes, en commençant par des précurseurs triterpénoïdes plus simples. Les étapes clés incluent la formation du fragment 2-phénylpyrane et son accollement au squelette dammarane. Ce processus nécessite généralement des réactifs et des catalyseurs spécifiques pour faciliter la formation de la structure souhaitée .

Méthodes de production industrielle

La plupart des dichapetalines sont isolées de sources naturelles par une purification chromatographique approfondie .

Analyse Des Réactions Chimiques

Types de réactions

La dichapetaline L subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels sur le squelette dammarane.

Réduction : Utilisée pour réduire des groupes fonctionnels spécifiques, modifiant la réactivité du composé.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent pour améliorer l'activité biologique.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'alcools, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels qui améliorent l'activité biologique du composé .

Applications de recherche scientifique

La dichapetaline L a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des mérotriterpénoïdes de type dammarane.

Biologie : Enquête sur ses propriétés cytotoxiques contre diverses lignées de cellules cancéreuses.

Industrie : Applications industrielles limitées en raison de sa structure complexe et des défis de synthèse.

Mécanisme d'action

Le mécanisme d'action de la dichapetaline L implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour présenter une cytotoxicité en induisant l'apoptose dans les cellules cancéreuses. Cet effet est médié par l'activation de voies de signalisation spécifiques qui conduisent à la mort cellulaire .

Applications De Recherche Scientifique

Dichapetalin L has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of dammarane-type merotriterpenoids.

Biology: Investigated for its cytotoxic properties against various cancer cell lines.

Medicine: Potential use in developing new anticancer drugs due to its cytotoxicity.

Industry: Limited industrial applications due to its complex structure and synthesis challenges.

Mécanisme D'action

The mechanism of action of dichapetalin L involves its interaction with specific molecular targets and pathways. It is known to exhibit cytotoxicity by inducing apoptosis in cancer cells. This effect is mediated through the activation of specific signaling pathways that lead to cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

- Dichapetaline A

- Dichapetaline X

- 7-Hydroxydichapetaline P

Unicité

La dichapetaline L est unique en raison de ses caractéristiques structurales spécifiques, telles que le fragment 2-phénylpyrane et son motif d'accollement spécifique. Ces caractéristiques contribuent à ses activités biologiques et sa réactivité distinctes par rapport aux autres dichapetalines .

Propriétés

Numéro CAS |

874213-55-5 |

|---|---|

Formule moléculaire |

C38H50O5 |

Poids moléculaire |

586.8 g/mol |

Nom IUPAC |

(3S,5R)-5-[(E)-3-hydroxy-2-methylprop-1-enyl]-3-[(1S,2R,3R,5R,6R,9S,14S,15R,18R,19S)-3-hydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]oxolan-2-one |

InChI |

InChI=1S/C38H50O5/c1-23(20-39)16-26-18-27(33(41)43-26)28-11-15-38-21-37(28,38)14-12-30-34(2)13-10-25-17-29(24-8-6-5-7-9-24)42-22-35(25,3)31(34)19-32(40)36(30,38)4/h5-10,16,26-32,39-40H,11-15,17-22H2,1-4H3/b23-16+/t26-,27-,28-,29-,30+,31+,32+,34+,35-,36-,37+,38+/m0/s1 |

Clé InChI |

CXFAPKZJDHSDJC-NNLSLSRSSA-N |

SMILES isomérique |

C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)CC[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)/CO |

SMILES canonique |

CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)CCC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)